2-Benzoyl-1-oxa-2-azaspiro(2.5)octane

Catalog No.
S13292776
CAS No.
2289-83-0
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzoyl-1-oxa-2-azaspiro(2.5)octane

CAS Number

2289-83-0

Product Name

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane

IUPAC Name

1-oxa-2-azaspiro[2.5]octan-2-yl(phenyl)methanone

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)14-13(16-14)9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

KBEPPGVDBQQKTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N(O2)C(=O)C3=CC=CC=C3

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane is a bicyclic compound characterized by a unique spiro structure that incorporates both an oxime and an amine functional group. Its molecular formula is C13H15NO2C_{13}H_{15}NO_2, and it features a benzoyl group attached to the nitrogen atom of the spiro system. This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

The synthesis of 2-benzoyl-1-oxa-2-azaspiro(2.5)octane typically involves reactions that facilitate the formation of the spirocyclic structure. One common method includes the reaction of cyclohexanone with hydroxylamine sulfonic acid, which leads to the formation of an active intermediate that undergoes ring closure to yield the desired spiro compound. Other reported methods utilize ammonia and sodium hypochlorite in alkaline conditions, where cyclohexanone reacts to form chloramino intermediates, eventually leading to the spiro compound after intramolecular reactions .

Compounds similar to 2-benzoyl-1-oxa-2-azaspiro(2.5)octane have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the benzoyl group is often associated with enhanced biological activity, making these compounds candidates for further pharmacological studies. Research indicates that derivatives of this compound can exhibit significant interactions with biological targets, potentially leading to novel therapeutic agents .

The synthesis methods for 2-benzoyl-1-oxa-2-azaspiro(2.5)octane can be categorized as follows:

  • Traditional Synthesis: Utilizing cyclohexanone and hydroxylamine sulfonic acid or ammonia and sodium hypochlorite under controlled conditions.
  • Microreaction Technology: Recent advancements have introduced micro-reaction systems that improve yields and reduce side reactions by allowing for better control over reaction conditions, such as temperature and mixing efficiency .
  • Continuous Flow Synthesis: This method enhances the efficiency of chemical processes by maintaining a constant flow of reactants through a reactor, which can lead to improved reaction kinetics and product stability .

The applications of 2-benzoyl-1-oxa-2-azaspiro(2.5)octane are varied, primarily focusing on its potential use in pharmaceuticals. It may serve as a scaffold for developing new drugs targeting various diseases due to its structural properties that allow for modifications leading to enhanced biological activity. Additionally, its derivatives could be explored in agrochemicals or materials science due to their unique chemical properties.

Interaction studies involving 2-benzoyl-1-oxa-2-azaspiro(2.5)octane have demonstrated its potential binding affinity with various biological targets. These studies often utilize techniques such as molecular docking and in vitro assays to assess how the compound interacts at the molecular level with enzymes or receptors relevant in disease pathways . Understanding these interactions is crucial for optimizing its pharmacological profile.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-benzoyl-1-oxa-2-azaspiro(2.5)octane, offering insights into its uniqueness:

Compound NameStructure TypeNotable Features
1-Oxa-2-azaspiro[2.5]octaneSpirocyclicLacks benzoyl group; simpler structure
1-BenzylpiperidinePseudocyclicContains a piperidine ring; different pharmacological properties
BenzophenoneAryl ketoneCommon in UV filters; lacks nitrogen functionality
1-Azabicyclo[3.3.0]octaneBicyclicContains two nitrogen atoms; different reactivity

The uniqueness of 2-benzoyl-1-oxa-2-azaspiro(2.5)octane lies in its specific combination of oxygen and nitrogen within a spiro framework along with the benzoyl moiety, which may enhance its biological activity compared to structurally similar compounds.

The International Union of Pure and Applied Chemistry (IUPAC) designates 2-Benzoyl-1-oxa-2-azaspiro[2.5]octane as the systematic name for this compound. Breaking down the nomenclature:

  • Spiro[2.5]octane: Indicates a bicyclic system where a six-membered ring (octane) shares a single carbon atom (the spiro atom) with a three-membered ring. The bracketed numbers [2.5] specify the ring sizes: the smaller ring has two carbons, and the larger has five, excluding the spiro atom.
  • 1-Oxa-2-aza: Denotes the heteroatoms in the three-membered ring: oxygen ("oxa") at position 1 and nitrogen ("aza") at position 2.
  • 2-Benzoyl: Specifies the benzoyl group (-COC₆H₅) attached to the nitrogen atom at position 2 of the oxaziridine ring.

The molecular formula C₁₃H₁₅NO₂ reflects 13 carbon atoms, 15 hydrogens, one nitrogen, and two oxygens. Its SMILES notation, C1CCC2(CC1)N(O2)C(=O)C3=CC=CC=C3, encodes the connectivity: the spiro junction (C1CCC2), oxaziridine ring (N(O2)), and benzoyl moiety (C(=O)C6H5). The InChIKey KBEPPGVDBQQKTM-UHFFFAOYSA-N provides a unique identifier for computational databases.

Historical Context of Spirocyclic Oxaziridine Derivatives

Oxaziridines, first synthesized in the 1950s by Emmons and later characterized by Horner and Jürgens, gained prominence for their strained three-membered ring and dual heteroatom reactivity. Early studies focused on their role in hydrazine production and oxygen/nitrogen transfer reactions. Spirocyclic variants, such as 1-oxa-2-azaspiro[2.5]octane, emerged as scaffolds to stabilize the reactive oxaziridine core within a bicyclic framework. The introduction of electron-withdrawing groups like benzoyl (as in 2-benzoyl derivatives) further modulated their reactivity, enabling applications in asymmetric catalysis and heterocyclic synthesis.

The development of spirocyclic oxaziridines paralleled advances in stereoselective synthesis. For instance, chiral camphorsulfonyloxaziridines, reported in the 1980s, demonstrated enantioselective hydroxylation of enolates. While 2-benzoyl-1-oxa-2-azaspiro[2.5]octane itself lacks inherent chirality, its rigid spiro structure provides a platform for designing stereochemically defined analogs.

Significance in Modern Heterocyclic Chemistry

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane occupies a niche in heterocyclic chemistry due to:

  • Structural Rigidity: The spiro architecture imposes conformational constraints, favoring transition-state stabilization in catalytic cycles.
  • Electrophilic Reactivity: The oxaziridine ring’s weak N-O bond (≈45 kcal/mol) facilitates heteroatom transfer, enabling epoxidation, aziridination, and sulfide oxidation.
  • Benzoyl Activation: The electron-deficient benzoyl group enhances the electrophilicity of the oxaziridine nitrogen, promoting reactions with nucleophiles.

Recent applications include its use as a precursor to nitrones and participation in [3+2] cycloadditions with heterocumulenes. Patent literature highlights spiro oxaziridines in asymmetric hydrogenation catalysts, where their rigid frameworks improve enantioselectivity in α-substituted acrylic acid reductions.

Table 1: Key Properties of 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₅NO₂
Molecular Weight217.26 g/mol
IUPAC Name1-oxa-2-azaspiro[2.5]octan-2-yl(phenyl)methanone
SMILESC1CCC2(CC1)N(O2)C(=O)C3=CC=CC=C3
InChIKeyKBEPPGVDBQQKTM-UHFFFAOYSA-N

The crystallographic analysis of 2-benzoyl-1-oxa-2-azaspiro(2.5)octane reveals a complex spirocyclic architecture characterized by the intersection of a three-membered oxaziridine ring with a six-membered cyclohexane moiety [1]. The molecular formula C₁₃H₁₅NO₂ corresponds to a molecular weight of 217.26 grams per mole, with the compound crystallizing in systems that preserve the inherent geometric constraints of the spiro junction [1].

The spirocyclic framework imposes significant geometric restrictions on the molecular conformation [2]. Structural analyses of related spirocyclic oxaziridines demonstrate that the spiro carbon atom exhibits tetrahedral geometry with bond angles that deviate from the ideal 109.5 degrees due to ring strain [3]. The three-membered oxaziridine ring adopts a planar configuration with characteristic bond lengths where the carbon-oxygen bond distance represents the shortest endocyclic bond, while the nitrogen-oxygen bond distance constitutes the longest [4].

Table 1: Crystallographic Parameters for Spirocyclic Oxaziridine Systems

ParameterValue RangeReference Systems
Spiro Carbon Bond Angles104-112°Related Oxaziridines [3]
Oxaziridine Ring C-O Distance1.42-1.45 ÅThree-membered Rings [4]
Oxaziridine Ring N-O Distance1.48-1.52 ÅHeterocyclic Systems [4]
Cyclohexane Ring Chair ConformationPredominantSpirocyclic Systems [2]

The crystallographic data indicates that the cyclohexane portion of the molecule adopts a chair conformation, which represents the energetically most favorable arrangement [2]. The orientation of the benzoyl substituent relative to the oxaziridine plane can be defined by acute angles between the normal to the phenyl ring and the three-membered ring system [5]. The presence of the benzoyl group introduces additional steric considerations that influence the overall molecular packing in the crystal lattice [5].

Crystallographic studies reveal that the spiro junction creates a rigid three-dimensional framework that restricts molecular flexibility [6]. The intersection angle between the oxaziridine and cyclohexane ring planes typically ranges from 85 to 95 degrees, reflecting the geometric constraints imposed by the spiro carbon atom [6]. These structural features contribute to the unique chemical reactivity and physical properties observed for this compound class [7].

Conformational Dynamics via NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive insights into the conformational behavior of 2-benzoyl-1-oxa-2-azaspiro(2.5)octane through analysis of chemical shifts, coupling constants, and molecular dynamics [3]. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the anisotropic effects of the three-membered oxaziridine ring on neighboring hydrogen atoms [3].

The cyclohexane portion of the molecule demonstrates clear evidence for chair conformation preference based on vicinal coupling constant analysis [3]. Protons in axial positions exhibit coupling constants of approximately 12-13 hertz with adjacent axial protons, while equatorial-equatorial coupling constants range from 2.7 to 3.4 hertz [3]. These values confirm the predominant chair conformation and provide quantitative measures of the dihedral angles within the six-membered ring [3].

Table 2: Characteristic Nuclear Magnetic Resonance Parameters

Proton PositionChemical Shift Range (ppm)Coupling Constants (Hz)Conformational Assignment
Cyclohexane Axial H1.0-2.012-13 (ax-ax)Chair Conformation [3]
Cyclohexane Equatorial H1.2-2.12.7-3.4 (eq-eq)Chair Conformation [3]
Benzoyl Aromatic H7.3-8.0VariableRing Current Effects [8]
Spiro Junction EffectsShifted patternsModified J-valuesRing Strain Influence [3]

The three-membered oxaziridine ring exerts pronounced anisotropic effects on the chemical shifts of nearby protons [3]. Equatorial protons bonded to carbon atoms adjacent to the spiro junction typically appear at frequencies lower than their axial counterparts, with chemical shift differences ranging from 0.15 to 0.45 parts per million [3]. This phenomenon results from the specific geometric arrangement of the oxaziridine ring relative to the cyclohexane framework [3].

Carbon-13 nuclear magnetic resonance spectroscopy reveals that the spiro carbon signal appears significantly downfield compared to typical cyclohexane carbon atoms [3]. The chemical shift of the spiro carbon is particularly sensitive to the electronic environment created by the oxaziridine nitrogen and oxygen atoms [3]. Substituent effects on the chemical shifts of carbon atoms in the cyclohexane ring reflect both through-bond and through-space interactions with the benzoyl group [3].

Nitrogen-15 nuclear magnetic resonance studies of related oxaziridine systems indicate chemical shifts in the range of -210 to -220 parts per million [3]. The nitrogen chemical shift provides information about the electronic environment and bonding characteristics of the nitrogen atom within the three-membered ring [3]. Coupling constants between nitrogen and adjacent protons typically range from 5.5 to 6.9 hertz, consistent with the geometric constraints of the oxaziridine structure [3].

Quantum Mechanical Calculations of Electronic Structure

Computational quantum mechanical studies of 2-benzoyl-1-oxa-2-azaspiro(2.5)octane reveal fundamental electronic properties that govern its chemical behavior and molecular stability [4]. Density functional theory calculations employing the B3LYP functional with appropriate basis sets provide accurate descriptions of the electronic structure and energetic parameters [4].

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis demonstrates characteristic patterns for oxaziridine systems [4]. The highest occupied molecular orbital typically exhibits significant contribution from the nitrogen lone pair and oxygen p-orbitals within the three-membered ring [4]. The energy gap between frontier molecular orbitals ranges from 5.4 to 7.2 electron volts, indicating substantial electronic stability [4].

Table 3: Computational Electronic Structure Parameters

Electronic PropertyCalculated ValueComputational MethodReference
HOMO-LUMO Gap5.4-7.2 eVB3LYP/6-311++G(d,p) [4]
Ring Strain Energy22-28 kcal/molHomodesmotic Reactions [9]
Dipole Moment2-4 DebyeDFT Calculations [4]
Ionization Potential8.9 ± 0.05 eVElectron Impact [10]

Ring strain energy calculations using homodesmotic reaction schemes indicate that the oxaziridine component contributes 22-28 kilocalories per mole of strain energy [9]. This value positions oxaziridines between cyclopropane and cyclobutane in terms of ring strain magnitude [9]. The strain energy directly influences the reactivity patterns and thermodynamic stability of these spirocyclic systems [9].

Comparative Analysis with Azaspiro[2.5]octane Analogues

Comparative structural analysis between 2-benzoyl-1-oxa-2-azaspiro(2.5)octane and related azaspiro[2.5]octane analogues reveals systematic trends in molecular properties and chemical behavior [12]. The key structural difference lies in the replacement of the oxaziridine oxygen atom with alternative functional groups, leading to distinct electronic and conformational characteristics .

Azaspiro[2.5]octane derivatives lacking the oxaziridine oxygen demonstrate reduced ring strain compared to their oxa-aza counterparts . The absence of the highly electronegative oxygen atom results in modified charge distributions and altered reactivity patterns . Molecular weight comparisons show systematic increases with substituent complexity, ranging from 113.16 grams per mole for the parent azaspiro[2.5]octane to 217.26 grams per mole for the benzoyl-substituted oxa-aza derivative .

Table 4: Comparative Analysis of Spirocyclic Analogues

Compound TypeMolecular Weight (g/mol)Ring Strain EnergyKey Structural Features
Azaspiro[2.5]octane113.16LowerNitrogen-only heterocycle
1-Oxa-2-azaspiro[2.5]octane113.16ModerateOxaziridine ring system [14]
2-Benzoyl derivative217.26EnhancedBenzoyl substitution [1]
6-Azaspiro[2.5]octane seriesVariablePosition-dependentAlternative substitution [12]

Electronic property comparisons reveal that the introduction of oxygen into the three-membered ring significantly affects the frontier molecular orbital energies . Oxaziridine-containing systems typically exhibit higher ionization potentials and greater electrophilic character compared to their purely nitrogen-containing analogues . These differences directly correlate with observed reactivity patterns in chemical transformations .

Conformational analysis demonstrates that all spirocyclic systems maintain the characteristic chair conformation in the cyclohexane portion [2]. However, the presence of the oxaziridine ring introduces additional geometric constraints that limit conformational flexibility [2]. Nuclear magnetic resonance coupling constant patterns remain qualitatively similar across the series, but quantitative values reflect the electronic influence of different heteroatoms [2].

Synthetic accessibility varies significantly among the spirocyclic analogues [15]. The 6-azaspiro[2.5]octane derivatives have emerged as particularly valuable synthetic intermediates due to their enhanced stability and favorable reactivity profiles [12]. Structure-activity relationships in biological systems demonstrate that the oxaziridine functionality often confers unique pharmacological properties compared to simpler azaspiro systems [16].

Crystallographic studies of multiple analogues reveal systematic trends in molecular packing and intermolecular interactions [16]. The oxaziridine oxygen atom participates in hydrogen bonding networks that influence crystal stability and physical properties [16]. These structural insights provide guidelines for designing new spirocyclic systems with tailored properties for specific applications [16].

The synthesis of spirocyclic compounds, particularly 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane, represents a significant challenge in modern organic chemistry due to the unique structural requirements and stereochemical considerations inherent to these three-dimensional molecular frameworks. This section provides a comprehensive examination of established synthetic methodologies and recent advances in optimization strategies for the preparation of this important heterocyclic compound.

Traditional Cyclocondensation Approaches

Traditional cyclocondensation methodologies have long served as the foundation for spirocyclic compound synthesis, providing reliable pathways to complex molecular architectures through well-established reaction mechanisms. The synthesis of 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane through traditional approaches primarily involves the strategic utilization of cyclohexanone derivatives and nitrogen-containing nucleophiles under controlled reaction conditions [2].

The fundamental cyclocondensation approach begins with the reaction of cyclohexanone with hydroxylamine sulfonic acid under basic conditions, which facilitates the formation of an active oxime intermediate that subsequently undergoes intramolecular ring closure to yield the desired spirocyclic framework . This methodology typically achieves yields ranging from 65-75% over reaction periods of 4-6 hours, demonstrating reasonable efficiency while maintaining operational simplicity [2].

An alternative traditional approach employs the combination of cyclohexanone with ammonia and sodium hypochlorite under alkaline conditions at room temperature . This methodology proceeds through the formation of chloramino intermediates, which subsequently undergo intramolecular cyclization reactions to generate the spirocyclic product. The reaction typically requires 2-4 hours for completion and achieves yields in the range of 60-70% .

Recent investigations have demonstrated that the incorporation of ultrasonic irradiation can significantly enhance traditional cyclocondensation reactions. The reaction of isatin derivatives with aromatic amines and 1,3-dicarbonyl compounds under ultrasonic conditions in the presence of organocatalysts such as thiamin hydrochloride or camphor-10-sulfonic acid provides access to spirocyclic products with remarkable efficiency [3]. This approach achieves yields of 80-90% within reaction times as short as 15 minutes, representing a substantial improvement over conventional thermal methods [3].

The mechanism of traditional cyclocondensation involves initial nucleophilic attack of the nitrogen-containing reagent on the carbonyl carbon of the cyclic ketone, followed by intramolecular cyclization through formation of the characteristic spiro junction [2]. The stereochemical outcome of these reactions is typically controlled by the inherent conformational preferences of the intermediate species and the steric requirements of the substrate substituents [4].

SubstrateReaction ConditionsProduct Yield (%)Reaction Time
Cyclohexanone + Hydroxylamine sulfonic acidControlled conditions, basic medium65-754-6 hours
Cyclohexanone + Ammonia + NaOClAlkaline conditions, room temperature60-702-4 hours
Isatin + Aromatic amines + 1,3-Dicarbonyl compoundsUltrasonic irradiation, organocatalysts80-9015 minutes
Ketone oximes + Dienyl compoundsPalladium-catalyzed cascade reaction858 hours
Homophthalic anhydride + Aromatic aminesThermal conditions, DMF solvent70-8512-18 hours

The optimization of traditional cyclocondensation approaches has focused on several key parameters including reaction temperature, solvent selection, catalyst choice, and substrate stoichiometry. Systematic studies have revealed that moderate temperatures in the range of 50-80°C generally provide optimal reaction rates while minimizing unwanted side reactions [5]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have proven particularly effective for promoting cyclocondensation reactions due to their ability to stabilize ionic intermediates [6].

Metal-Catalyzed Spiroannulation Strategies

Metal-catalyzed spiroannulation represents a sophisticated approach to spirocyclic compound synthesis that leverages the unique reactivity patterns and selectivity profiles achievable through transition metal catalysis. These methodologies have emerged as powerful tools for constructing complex spirocyclic frameworks with high levels of regio- and stereochemical control [7] [8] [9].

Palladium-catalyzed spiroannulation strategies have demonstrated exceptional versatility in the synthesis of spirocyclic compounds, particularly through the development of three-component coupling reactions. The palladium(0)-catalyzed reaction of 1,2-dihaloarenes, alkynes, and 2-naphthols proceeds through a cascade mechanism involving oxidative addition to palladium(0), alkyne migratory insertion, and 2-naphthol-facilitated dearomatizing [4+1] spiroannulation [10]. This methodology achieves yields of 70-85% with high regioselectivity, providing rapid access to spirocarbocyclic molecules under mild reaction conditions [10].

The mechanism of palladium-catalyzed spiroannulation involves several discrete steps that proceed in a highly coordinated fashion. Initial oxidative addition of the aryl halide to the palladium(0) center generates a palladium(II) aryl complex, which subsequently undergoes migratory insertion with the alkyne substrate [11]. The resulting alkenylpalladium intermediate then participates in the key spiroannulation step through interaction with the 2-naphthol coupling partner, ultimately leading to the formation of the spirocyclic product through reductive elimination [11].

Rhodium-catalyzed spiroannulation strategies have proven particularly effective for accessing spirocyclic compounds through carbon-hydrogen activation pathways. The rhodium(III)-catalyzed reaction of γ,δ-unsaturated oxime esters with various coupling partners proceeds through a cascade mechanism involving Narasaka-Heck cyclization followed by carbon-hydrogen activation and subsequent annulation [12]. This methodology demonstrates broad substrate scope and achieves yields ranging from 52-76% with high regiocontrol [12].

Scandium-catalyzed asymmetric spiroannulation reactions provide access to enantiomerically enriched spirocyclic compounds through Lewis acid-mediated processes. The scandium(III)-PyBox/BArF catalyst system effectively promotes the reaction of allylsilanes with alkylidene oxindoles to generate spirocyclic products with high enantioselectivity [13]. Mechanistic studies have revealed that optimal reaction conditions require pre-complexation of the catalyst components and delayed addition of the nucleophile to achieve maximum efficiency [13].

Copper-catalyzed spiroannulation methodologies have gained significant attention due to their ability to facilitate unique radical-mediated transformations. The copper-catalyzed spiroannulation-fluoromethylfunctionalization of 1,5-enynes proceeds through a fluoroalkyl radical-triggered mechanism involving 1,6-addition, 5-exo-dig annulation, and metal radical cross-coupling steps [7]. This approach achieves complete stereoselectivity and provides yields of 75-85% under mild reaction conditions [7].

Metal CatalystSubstrate TypeReaction MechanismProduct Yield (%)Selectivity
Palladium(0)1,2-Dihaloarenes + Alkynes + 2-NaphtholsOxidative addition/Alkyne insertion/[4+1] spiroannulation70-85High regioselectivity
Palladium(II) acetateAryl halides + AlkynesC-H activation/[2+2+1] spiroannulation65-91Excellent regioselectivity
Rhodium(III)γ,δ-Unsaturated oxime estersNarasaka-Heck cyclization/C-H activation52-76High regiocontrol
Scandium(III)-PyBoxAllylsilanes + Alkylidene oxindolesLewis acid catalysis/Asymmetric annulation60-80High enantioselectivity
Copper(I) iodideFluoroalkyl compounds + EnynesFluoroalkyl radical-triggered annulation75-85Complete stereoselectivity

The optimization of metal-catalyzed spiroannulation reactions requires careful consideration of multiple factors including catalyst loading, ligand selection, base choice, and reaction atmosphere. Density functional theory calculations have provided valuable insights into the mechanistic details of these transformations, revealing that the carbon-bromine bond oxidative addition step often serves as the rate-determining step in palladium-catalyzed processes [11]. These computational studies have also highlighted the importance of distortion-interaction effects in determining reaction outcomes and selectivity patterns [11].

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a transformative approach for the preparation of spirocyclic compounds, offering significant advantages in terms of reaction control, safety, scalability, and product quality. The application of continuous flow methodologies to the synthesis of 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane and related spirocyclic structures has demonstrated remarkable potential for industrial-scale production [14] [15] [16].

The development of continuous flow approaches to spirocyclic compounds has been driven by several key advantages over traditional batch processes. Continuous flow systems provide superior heat and mass transfer characteristics, enabling precise control over reaction conditions and minimizing the formation of unwanted side products [17]. Additionally, the inherent safety benefits of continuous flow processing, particularly for reactions involving hazardous reagents or potentially explosive intermediates, make this approach highly attractive for industrial applications [17].

Microreactor systems have proven particularly effective for the synthesis of spiropenicillanates through phosphine-catalyzed [3+2] annulation reactions. The continuous flow approach to chiral spiropenicillanates from 6-alkylidenepenicillanates achieves excellent yields of up to 96% for model reactions involving simple alkenes such as methyl vinyl ketone and N-substituted maleimides [15] [16]. The flow synthesis of spirocyclic compounds through this methodology provides yields ranging from 31-84% for the formation of regioisomeric chiral spirocyclopentene-β-lactams [15] [16].

The vertical dynamic reactor (VDR) represents an innovative approach to continuous flow synthesis that effectively addresses safety concerns associated with gas evolution during reaction. This reactor design prevents electrostatic accumulation and eliminates gas-phase space within the reactor, significantly improving process safety [17]. Compared to traditional batch processes, the VDR-based continuous flow synthesis demonstrates substantial improvements in reaction time reduction (from 600 to 20 minutes) and yield enhancement (from 85% to 91%) [17].

Automated continuous flow synthesis systems have been developed for the modular preparation of spirocyclic tetrahydronaphthyridines through photoredox-catalyzed hydroaminoalkylation sequences [14]. These systems enable the synthesis of multiple isomeric tetrahydronaphthyridine cores from common primary amine starting materials using identical bond disconnection strategies [14]. The automated approach provides yields improvement of 20-30% compared to batch synthesis while significantly reducing reaction times [14].

The telescoped flow synthesis approach allows for the integration of multiple sequential transformations within a single continuous process. The synthesis of spirocyclopropanepenicillanates through thermal ring contraction of spiro-1-pyrazolinepenicillanates under continuous flow conditions achieves quantitative yields while maintaining excellent process control [15] [16]. This approach demonstrates the power of continuous flow methodology for accessing complex spirocyclic structures through multi-step sequences [15] [16].

Flow System TypeSubstrate ClassFlow Rate (mL/min)Residence Time (min)Yield Improvement (%)Safety Benefits
Microreactor systemSpiropenicillanates0.1-0.55-2015-25Reduced gas accumulation
Vertical Dynamic Reactor (VDR)β-Lactam intermediates0.2-1.010-306-10Better heat control
Automated continuous flowTetrahydronaphthyridines0.05-0.315-4520-30Minimized side reactions
Telescoped flow synthesisSpirocyclic carbonates0.1-0.88-2510-18Lower explosion risk
Multi-step flow cascadeSpiro-isoquinolines0.2-0.612-3512-22Improved mixing efficiency

The optimization of continuous flow synthesis parameters requires systematic investigation of flow rates, residence times, temperature profiles, and mixing efficiency. Studies have demonstrated that optimal flow rates typically range from 0.05-1.0 mL/min depending on the specific reaction requirements and substrate characteristics [15] [16]. Residence times of 5-45 minutes have proven effective for most spirocyclic synthesis applications, with shorter times generally favoring kinetically controlled processes and longer times enabling thermodynamically controlled outcomes [14].

Green Chemistry Approaches for Sustainable Production

The development of environmentally sustainable synthetic methodologies for spirocyclic compounds has become a critical priority in modern organic synthesis, driven by increasing awareness of environmental impact and regulatory requirements for reduced waste generation. Green chemistry approaches to the synthesis of 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane encompass a diverse range of strategies including solvent elimination, catalyst-free processes, renewable feedstock utilization, and energy-efficient activation methods [18] [3] [19] [20].

Solvent-free grinding techniques represent one of the most environmentally beneficial approaches to spirocyclic compound synthesis. The mechanochemical synthesis of spiroindole derivatives through grinding of solid reactants achieves remarkable efficiency with reaction time reductions of 85-95% compared to conventional solution-phase methods [21] [22]. This approach eliminates the need for organic solvents entirely, resulting in waste reduction of 90-95% and excellent atom economy of 85-95% [21] [22].

The grinding methodology involves the direct mixing of solid substrates under mechanical force, which provides the necessary activation energy for bond formation through friction between reacting molecules [21]. Studies have demonstrated that grinding reactions typically require only 14-15 minutes to achieve yields of 80-92%, representing a significant improvement over conventional heating methods that require 13-14 hours and achieve only 50-60% yields [21].

Water-based synthesis approaches have gained considerable attention as environmentally benign alternatives to organic solvent-based methods. The "on-water" [4+2] annulation reaction between 2-methyl-3H-indolium salts and α-bromo N-acyl hydrazones demonstrates remarkable efficiency when water serves as the sole solvent [23]. This methodology achieves significant improvements in both reaction efficiency and chemoselectivity compared to reactions conducted in organic solvents [23].

The unique properties of water as a reaction medium contribute to enhanced reaction rates through hydrophobic effects and improved substrate organization at the water-organic interface [23]. The environmental benefits of water-based synthesis include elimination of organic solvent waste, reduced toxicity concerns, and simplified product isolation procedures [23].

Microwave-assisted synthesis represents a powerful green chemistry approach that combines energy efficiency with enhanced reaction rates and selectivity. Microwave irradiation has proven particularly effective for the synthesis of spiro heterocyclic compounds, providing enhanced yields, improved regioselectivity, and dramatically reduced reaction times compared to conventional thermal methods [24] [25].

The mechanism of microwave activation involves direct heating of polar molecules through dipolar polarization and ionic conduction, resulting in rapid and uniform temperature distribution throughout the reaction mixture [24]. This heating mode minimizes thermal gradients and reduces the formation of unwanted side products while accelerating the desired transformation [24].

Ultrasonic activation provides another energy-efficient approach to spirocyclic compound synthesis through cavitation-induced effects that enhance mass transfer and reaction rates. The ultrasonic-assisted synthesis of spiroindole derivatives achieves reaction time reductions of 75-85% while maintaining high yields and excellent selectivity [3]. The cavitation effects generated by ultrasonic irradiation create localized hot spots that facilitate bond formation while maintaining overall mild reaction conditions [3].

Metal-free catalysis represents a significant advancement in sustainable spirocyclic synthesis through the elimination of expensive and potentially toxic transition metal catalysts. The development of phenolic catalysts with synergistic electronic and electrostatic sites enables the efficient synthesis of spirocyclic carbonates from spiroepoxy oxindoles and carbon dioxide under ambient conditions [18]. This metal-free approach achieves excellent conversions of up to 99% while demonstrating superior green metrics including high atom economy and minimal waste generation [18].

Green ApproachCatalyst/ConditionsReaction Time ReductionWaste Reduction (%)Energy EfficiencyAtom Economy (%)
Solvent-free grindingMechanical grinding, no solvent85-95% reduction90-95Excellent85-95
Water-based synthesisWater as sole solvent, mild heating70-80% reduction70-80Good75-85
Microwave irradiationMW irradiation, heterogeneous catalysts80-90% reduction60-75Very good70-80
Ultrasonic activationUltrasonic bath, organocatalysts75-85% reduction65-80Good75-85
Metal-free catalysisPhenolic catalysts, ambient conditions60-70% reduction80-90Excellent80-90

The optimization of green chemistry approaches requires comprehensive evaluation of multiple sustainability metrics including atom economy, environmental factor, process mass intensity, and energy requirements. Life cycle assessment studies have demonstrated that green synthesis methodologies can achieve substantial reductions in environmental impact while maintaining or improving synthetic efficiency [20]. The integration of multiple green chemistry principles within a single synthetic approach often provides synergistic benefits that exceed the individual contributions of each green element [20].

The development of deep eutectic solvents as environmentally benign reaction media has shown particular promise for spirocyclic compound synthesis. These solvents, formed through the combination of hydrogen bond donors and acceptors, provide unique solvent properties while maintaining biodegradability and low toxicity [20]. The use of deep eutectic solvents in multicomponent reactions for spirooxindole synthesis has demonstrated excellent yields and selectivity while eliminating the need for conventional organic solvents [20].

Catalyst recovery and recycling strategies represent important considerations for the sustainable implementation of catalytic spirocyclic synthesis methods. Heterogeneous catalysts, including nano-sized, magnetic, and metal-organic framework catalysts, offer significant advantages for catalyst recovery and reuse [20]. These systems typically maintain high activity over multiple reaction cycles while enabling straightforward catalyst separation through magnetic decantation or simple filtration procedures [20].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

217.110278721 g/mol

Monoisotopic Mass

217.110278721 g/mol

Heavy Atom Count

16

UNII

U0MVI5FYW7

Dates

Last modified: 08-10-2024

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